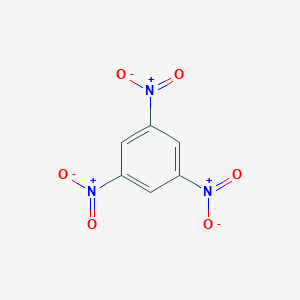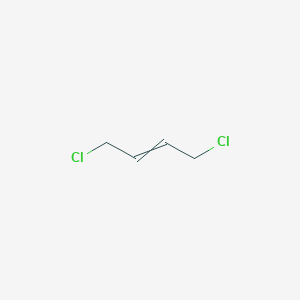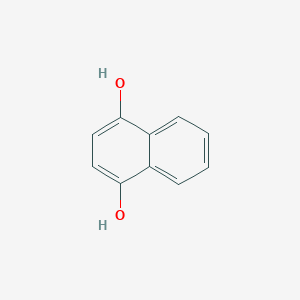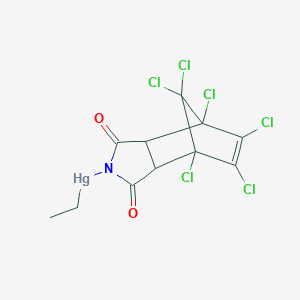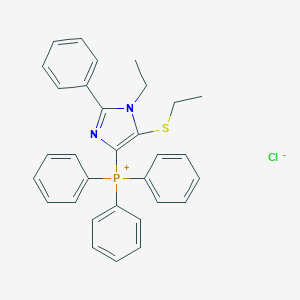
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide works by selectively accumulating in the mitochondria due to its positive charge, where it acts as an antioxidant. It can neutralize reactive oxygen species (ROS) generated by the mitochondria, preventing oxidative damage to mitochondrial DNA, proteins, and lipids. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can also improve mitochondrial function by reducing oxidative stress and improving energy production.
Effets Biochimiques Et Physiologiques
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been shown to have various biochemical and physiological effects in scientific research. It can reduce oxidative stress, inflammation, and apoptosis, leading to improved mitochondrial function and cell survival. 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has also been shown to improve insulin sensitivity, reduce blood pressure, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in lab experiments is its selective accumulation in the mitochondria, allowing for targeted antioxidant therapy. However, the high cost of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be a limitation for some experiments. Additionally, the potential for off-target effects and toxicity needs to be carefully considered in experimental design.
Orientations Futures
Future research on 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide could focus on exploring its potential therapeutic applications in specific diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could investigate the optimal dosing and administration of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide for maximum efficacy and safety. Further research could also explore the potential use of 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide in combination with other therapies for synergistic effects.
Méthodes De Synthèse
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can be synthesized by reacting triphenylphosphine with 2-mercaptoethylamine to form triphenylphosphonium 2-ethylthioethylamine. This compound is then reacted with 2-bromoacetophenone to form 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide.
Applications De Recherche Scientifique
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Studies have shown that 2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide can protect mitochondria from oxidative damage, reduce inflammation, and improve mitochondrial function, leading to improved health outcomes.
Propriétés
Numéro CAS |
126484-15-9 |
|---|---|
Nom du produit |
2-Phenyl-1-ethyl-5-ethylthioimidazol-4-yl(triphenyl)phosphonium bromide |
Formule moléculaire |
C31H30BrN2PS |
Poids moléculaire |
529.1 g/mol |
Nom IUPAC |
(1-ethyl-5-ethylsulfanyl-2-phenylimidazol-4-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C31H30N2PS.ClH/c1-3-33-29(25-17-9-5-10-18-25)32-30(31(33)35-4-2)34(26-19-11-6-12-20-26,27-21-13-7-14-22-27)28-23-15-8-16-24-28;/h5-24H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OFZIBYMQBBXVAN-UHFFFAOYSA-M |
SMILES |
CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-] |
SMILES canonique |
CCN1C(=C(N=C1C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SCC.[Cl-] |
Synonymes |
Phosphonium, 1-ethyl-5-(ethylthio)-2-phenyl-1H-imidazol-4-yltriphenyl-, chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



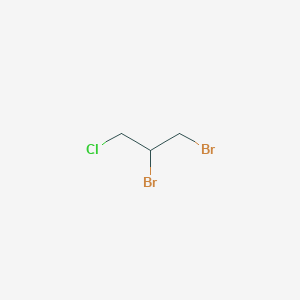
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
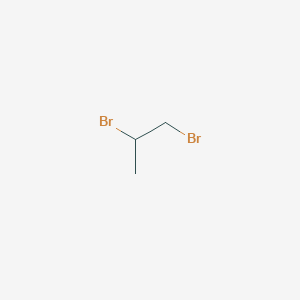
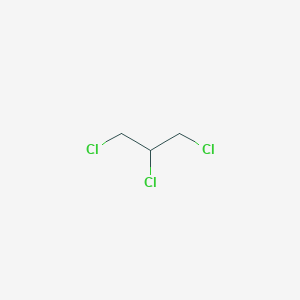
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
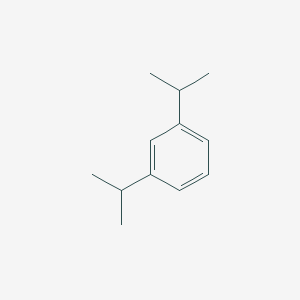
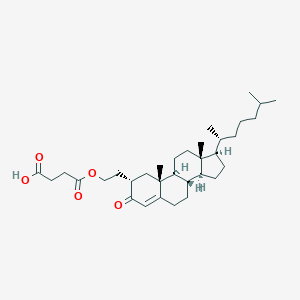
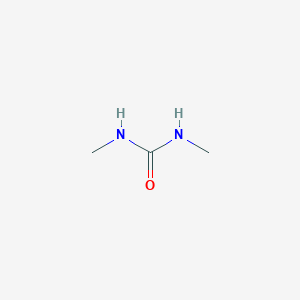
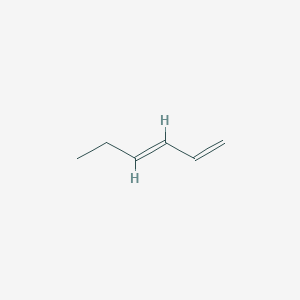
![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)
